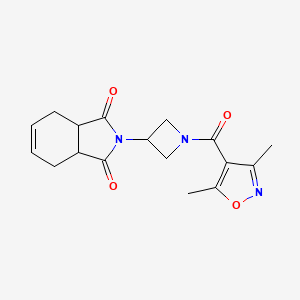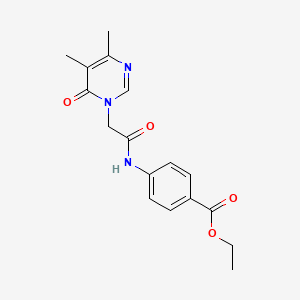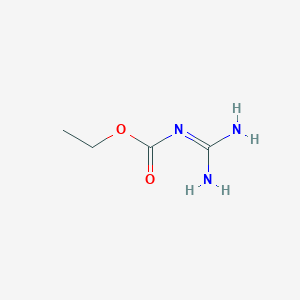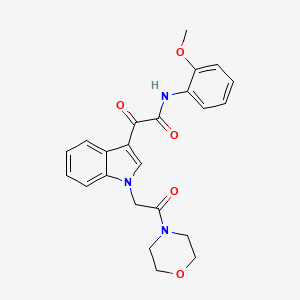
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as FLT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. FLT is a thiazole-based compound that has shown promising results in various preclinical studies.
作用机制
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide acts as an inhibitor of tubulin polymerization, which is essential for cell division. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide binds to the colchicine site on tubulin and prevents the formation of microtubules, which are necessary for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have minimal toxicity in normal cells and tissues. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have a low affinity for P-glycoprotein, which is a major drug efflux pump that can reduce the effectiveness of chemotherapy. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have a high affinity for cancer cells, which makes it a potential targeted therapy for cancer treatment.
实验室实验的优点和局限性
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has several advantages for lab experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a high solubility in water, which makes it easy to prepare solutions for experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a high purity, which ensures consistent results in experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a low toxicity, which makes it safe for use in lab experiments. However, N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has limitations in terms of its stability and shelf-life, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide. One potential direction is to evaluate the efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in combination with other chemotherapy agents. Another potential direction is to evaluate the efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in animal models of cancer. Further studies are needed to evaluate the safety and efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in clinical trials. Additionally, further studies are needed to understand the mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide and its potential applications in other diseases.
合成方法
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves the reaction of 4-fluoroaniline with thioamide to form 4-(4-fluorophenyl)thiazol-2-amine. This intermediate is then reacted with 3-bromo-4-methylthiobenzoyl chloride to form N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide. The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a multi-step process that requires expertise in organic chemistry.
科学研究应用
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been used in preclinical studies to evaluate its efficacy as a potential anticancer agent.
属性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUWAWNWFCXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)



![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)

![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)

![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)


![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)